

Physicochemical Properties of (4-Chloronaphthalen-1-yl)boronic acid

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Compound of Interest

Compound Name: (4-Chloronaphthalen-1-yl)boronic acid

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While the crystal structure remains undetermined, key physicochemical properties of the title compound have been calculated and are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₈ BClO ₂
Molecular Weight	206.43 g/mol
IUPAC Name	(4-chloronaphthalen-1-yl)boronic acid
CAS Number	147102-97-4

Predictive Crystallographic Analysis via (Naphthalen-1-yl)boronic acid

The crystal structure of (naphthalen-1-yl)boronic acid, the unchlorinated analogue, has been thoroughly characterized and reveals the existence of two polymorphs: one orthorhombic and one monoclinic.[1][2][3][4] These structures provide a robust model for predicting the solid-state behavior of **(4-Chloronaphthalen-1-yl)boronic acid**. In both forms, the fundamental structural motif is a centrosymmetric dimer formed through a pair of intermolecular O-H...O hydrogen bonds between the boronic acid groups.[1][2]

These dimeric units are further interconnected by additional O-H...O hydrogen bonds, creating layered networks.[1][2] The primary difference between the two polymorphs lies in the stacking of these layers.[2] The molecular conformation is nearly identical in both forms, with the boronic acid group being twisted out of the plane of the naphthalene ring system.[1][4]

The key crystallographic data for the two polymorphs of (naphthalen-1-yl)boronic acid are presented for comparative analysis.

Crystallographic Parameter	Orthorhombic Form	Monoclinic Form
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
a (Å)	6.1023	14.8469
b (Å)	9.6797	6.1023
c (Å)	14.8469	9.6797
α (°)	90	90
β (°)	90	93.978
γ (°)	90	90
Volume (Å ³)	877.5	875.3
Z	4	4
**Dihedral Angle (Naphthalene/BO ₂) **	39.88 (5)°, 40.15 (5)°	40.60 (3)°

Experimental Protocols

Representative Synthesis of an Arylboronic Acid

The synthesis of arylboronic acids can be achieved through several established methods. A common and practical approach involves the reaction of an arylmagnesium bromide (a Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[1]



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General Synthetic Workflow for Arylboronic Acids.

Crystallization Protocol

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For (naphthalen-1-yl)boronic acid, recrystallization from hot water, or slow crystallization from ethanol or toluene solutions, has been shown to yield high-quality crystals of its different polymorphs.^[1]

- A sample of the arylboronic acid is dissolved in a minimal amount of a suitable hot solvent (e.g., water, ethanol).
- The solution is filtered while hot to remove any insoluble impurities.
- The clear filtrate is allowed to cool slowly to room temperature.
- The vessel is then left undisturbed, allowing for the slow evaporation of the solvent over several days.
- Well-formed single crystals are harvested for analysis.

Mandatory Visualization: Supramolecular Structure

The predominant supramolecular motif in the crystal structures of arylboronic acids is the formation of a hydrogen-bonded dimer.^{[1][5]} This interaction is a critical factor in the solid-state

packing of these molecules. It is highly probable that **(4-Chloronaphthalen-1-yl)boronic acid** will also exhibit this dimeric structure in its crystalline form.

Predicted Hydrogen-Bonded Dimer of **(4-Chloronaphthalen-1-yl)boronic acid**.

Conclusion

While the definitive crystal structure of **(4-Chloronaphthalen-1-yl)boronic acid** awaits experimental determination, a comprehensive and data-driven prediction can be made based on the well-characterized structures of its parent compound, (naphthalen-1-yl)boronic acid. It is anticipated that the title compound will form hydrogen-bonded dimers as its primary supramolecular synthon, leading to a layered crystal packing arrangement. The introduction of the chlorine atom at the 4-position of the naphthalene ring is expected to have a minor influence on the core molecular geometry and the primary hydrogen-bonding motifs, but may affect the subtleties of the crystal packing through weak C-H...Cl interactions. The data and protocols presented in this guide offer a solid foundation for researchers working with this and related arylboronic acids.

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